

molecular weight and formula of 4-(Pyrimidin-2-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(Pyrimidin-2-yl)benzoic acid

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An In-depth Technical Guide to 4-(Pyrimidin-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of **4-(Pyrimidin-2-yl)benzoic acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including molecular weight and formula, and provides in-depth protocols for its synthesis and characterization. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to serve as an authoritative resource, grounding its claims in established scientific literature and providing a self-validating framework for the methodologies described.

Introduction: The Significance of 4-(Pyrimidin-2-yl)benzoic acid

4-(Pyrimidin-2-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety linked to a pyrimidine ring. This unique structural arrangement imparts a combination of properties that make it a valuable intermediate in several scientific domains. The pyrimidine ring, a core component of nucleobases, offers sites for hydrogen bonding and potential metal coordination, while the benzoic acid group provides a handle for amide bond formation and other derivatizations.

Its primary application lies in pharmaceutical research, where it serves as a key intermediate in the synthesis of kinase inhibitors for anticancer therapies.^[1] The structure of **4-(Pyrimidin-2-yl)benzoic acid** allows for effective binding to the active sites of enzymes, making it a crucial component in the design of targeted therapeutic agents.^[1] Furthermore, its electron-deficient aromatic system is leveraged in materials science for the development of organic semiconductors.^[1]

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application. The key physicochemical data for **4-(Pyrimidin-2-yl)benzoic acid** are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | C ₁₁ H ₈ N ₂ O ₂ | ^[2] ^[3] ^[4] ^[5] |
| Molecular Weight | 200.19 g/mol | ^[1] ^[3] ^[4] ^[5] |
| CAS Number | 199678-12-1 | ^[2] ^[3] ^[4] |
| IUPAC Name | 4-(pyrimidin-2-yl)benzoic acid | ^[2] |
| Physical State | Solid | ^[2] |
| Melting Point | 238°C | ^[1] ^[2] |
| Canonical SMILES | <chem>O=C(O)C1=CC=C(C2=NC=CC=N2)C=C1</chem> | ^[2] |
| InChI Key | WNDAEOTYLPWXPN-UHFFFAOYSA-N | ^[2] |

Structural Representation

The two-dimensional structure of **4-(Pyrimidin-2-yl)benzoic acid** is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of **4-(Pyrimidin-2-yl)benzoic acid**.

Synthesis and Purification

The synthesis of **4-(Pyrimidin-2-yl)benzoic acid** typically involves a cross-coupling reaction, a powerful tool in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. A representative protocol is detailed below.

Suzuki-Miyaura Cross-Coupling Synthesis

This method is widely employed due to its high tolerance for various functional groups and generally high yields. The reaction couples a boronic acid with a halide.

Reactants:

- 4-Carboxyphenylboronic acid
- 2-Chloropyrimidine
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.0 eq), 2-chloropyrimidine (1.2 eq), and sodium carbonate (2.5 eq).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water.
- **Degassing:** Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Introduction:** Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), ~2-5 mol%).

- **Reaction:** Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylic acid. This will cause the product to precipitate or move into the organic layer during extraction.
- **Extraction:** Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

- **Inert Atmosphere:** The palladium(0) catalyst is sensitive to oxidation. Removing oxygen is crucial for maintaining catalytic activity.
- **Base:** The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Sodium carbonate is a common and effective choice.
- **Solvent System:** The mixed solvent system ensures the solubility of both the organic and inorganic reactants.
- **Acidification:** Protonation of the carboxylate salt renders the product less water-soluble, facilitating its isolation.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized **4-(Pyrimidin-2-yl)benzoic acid**.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR should show characteristic signals for the aromatic protons on both the benzene and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet, typically downfield.
- ^{13}C NMR will display distinct resonances for the eleven carbon atoms in the molecule, including the carboxyl carbon.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 201.06.
- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$) and a strong C=O stretch (around 1700 cm^{-1}).

Caption: A logical workflow for analytical characterization.

Applications in Drug Discovery and Development

4-(Pyrimidin-2-yl)benzoic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for compounds like 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid, which is an intermediate in the synthesis of various active compounds.^{[6][7][8]} The general synthetic utility involves the modification of the carboxylic acid group, often through amide bond formation, to link the pyrimidine-phenyl core to other pharmacologically relevant moieties.

Conclusion

This technical guide has provided a detailed examination of **4-(Pyrimidin-2-yl)benzoic acid**, covering its fundamental properties, synthesis, and characterization. The methodologies presented are grounded in established chemical principles, and the rationale behind key experimental steps has been elucidated to provide a deeper understanding for the practicing scientist. The information contained herein should serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the effective use of this versatile chemical intermediate.

References

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